molecular formula C23H24N4O4 B12170796 N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide

Cat. No.: B12170796
M. Wt: 420.5 g/mol
InChI Key: MUGQGXBXKXUIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole and pyrrolidinone moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidinone Moiety: The initial step involves the synthesis of 1-(4-methoxyphenyl)-5-oxopyrrolidine through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Coupling with Indole Derivative: The pyrrolidinone intermediate is then coupled with an indole derivative, such as 1H-indole-6-carboxylic acid, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Final Assembly:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and indole structures, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids, ketones, and quinones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted amides, ethers, and thioethers.

Scientific Research Applications

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes and receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide
  • 1-(4-methoxyphenyl)-5-methyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide stands out due to its unique combination of indole and pyrrolidinone moieties, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-31-19-6-4-18(5-7-19)27-14-17(13-21(27)28)23(30)26-11-10-25-22(29)16-3-2-15-8-9-24-20(15)12-16/h2-9,12,17,24H,10-11,13-14H2,1H3,(H,25,29)(H,26,30)

InChI Key

MUGQGXBXKXUIMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.